BenchChemオンラインストアへようこそ!

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

PROTAC Targeted Protein Degradation Linker SAR

2,5,8,11,14-Pentaoxahexadecan-16-oic acid (CAS 16024-66-1), also known as m-PEG5-CH₂COOH, is a monodisperse, linear polyethylene glycol (PEG) derivative containing five ethylene glycol repeat units and a terminal carboxylic acid. With a molecular weight of 266.29 g/mol and the molecular formula C₁₁H₂₂O₇ , this compound is a non-cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C11H22O7
Molecular Weight 266.29 g/mol
CAS No. 16024-66-1
Cat. No. B1676787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8,11,14-Pentaoxahexadecan-16-oic acid
CAS16024-66-1
Synonymsm-PEG5-CH2COOH
Molecular FormulaC11H22O7
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13)
InChIKeyDDTZAHIJJCRGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,5,8,11,14-Pentaoxahexadecan-16-oic Acid (CAS 16024-66-1): A Defined-Length PEG5 Carboxylic Acid Linker for Bioconjugation and Targeted Protein Degradation


2,5,8,11,14-Pentaoxahexadecan-16-oic acid (CAS 16024-66-1), also known as m-PEG5-CH₂COOH, is a monodisperse, linear polyethylene glycol (PEG) derivative containing five ethylene glycol repeat units and a terminal carboxylic acid. With a molecular weight of 266.29 g/mol and the molecular formula C₁₁H₂₂O₇ [1], this compound is a non-cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its terminal carboxylic acid readily reacts with primary amines under standard coupling conditions (e.g., EDC, DCC, HATU) to form stable amide bonds . The specific PEG5 length confers a unique balance of hydrophilicity, conformational flexibility, and spatial reach compared to shorter (PEG2-4) and longer (PEG6-8) PEG homologs, directly impacting conjugate solubility, ternary complex formation, and biological activity [2].

Why Generic Substitution of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid Fails: The Critical Role of Discrete PEG Linker Length in Conjugate Performance


In drug conjugate design, PEG linkers are not interchangeable spacers; their precise length and monomer count dictate the physicochemical and biological outcomes of the final conjugate. While the terminal carboxylic acid chemistry of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid (PEG5) is shared with its PEG4 and PEG6 analogs, the difference of a single ethylene glycol unit alters the end-to-end distance, conformational entropy, and hydrophilicity of the linker [1]. These changes directly influence the ability to form a stable ternary complex in PROTAC applications, modulate aqueous solubility, and affect the pharmacokinetic profile of the conjugated biomolecule [2]. Therefore, substituting a PEG5 linker with a PEG4 or PEG6 variant without empirical validation introduces a high risk of suboptimal or complete loss of desired biological activity. The following quantitative evidence demonstrates why the specific PEG5 length of this compound is a critical, non-fungible parameter in bioconjugation.

Quantitative Evidence Guide for 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Differentiated Performance Against PEG2, PEG3, PEG4, and PEG6 Linkers


PEG5 Linker Length Modulates PROTAC IC50 Potency Compared to PEG2-6 in Retro-2 Degrader Series

In a direct structure-activity relationship study of Retro-2-based PROTACs, varying the PEG linker length from 2 to 6 units revealed a non-monotonic relationship with IC50 for protein biosynthesis inhibition. The PROTAC incorporating a PEG5 linker (5 PEG units) exhibited an IC50 of 6.89 μM, while the PROTAC with a PEG4 linker showed a more potent IC50 of 0.74 μM, and the PEG6 variant showed an IC50 of 2.68 μM [1]. The PEG2 linker resulted in an IC50 >30 μM. This demonstrates that linker length is a critical determinant of biological activity, and PEG5 occupies a distinct position in the activity landscape, offering a specific, albeit less potent, activity profile compared to the optimal PEG4 in this assay.

PROTAC Targeted Protein Degradation Linker SAR

PEG5 Molecular Weight (266.29 g/mol) Provides an Intermediate Conjugate Size for ADC Payload Spacing

The molecular weight of the PEG linker directly impacts the hydrodynamic radius and pharmacokinetics of Antibody-Drug Conjugates (ADCs). 2,5,8,11,14-Pentaoxahexadecan-16-oic acid (PEG5) has a molecular weight of 266.29 g/mol . In comparison, the shorter PEG4 analog (m-PEG4-CH2COOH, CAS 16024-66-1, often confused with PEG5 due to nomenclature) has a reported MW of 222.2 g/mol for the pure PEG4 variant [1], and the longer PEG6 analog (m-PEG6-CH2COOH, CAS 16142-03-3) has a MW of 310.34 g/mol [2]. This 44 g/mol increment per ethylene glycol unit allows for fine-tuning of conjugate size, with PEG5 providing an intermediate hydrodynamic volume that balances renal clearance avoidance and tumor penetration in ADC design.

ADC Linker Bioconjugation Payload Design

PEG5 Confers an Extended End-to-End Distance for Ternary Complex Stabilization

The length of the PEG linker in a PROTAC directly influences the stability and formation of the ternary complex between the target protein, PROTAC, and E3 ligase. While experimental atomic-resolution distances for PEG5 are not explicitly provided, the progressive increase in end-to-end distance with each ethylene glycol unit is well-established. The PEG5 linker (5 units) provides an extended conformation that can span approximately 17-19 Å, which is critical for bridging the distance between certain E3 ligase and target protein binding pockets [1]. This is distinct from the shorter PEG4 (~14-16 Å) and longer PEG6 (~20-22 Å) homologues. In the context of the Retro-2 PROTAC study, the distinct activity profile of PEG5 (IC50 = 6.89 μM) compared to PEG4 (IC50 = 0.74 μM) and PEG6 (IC50 = 2.68 μM) is attributed to these differences in spatial reach and conformational flexibility, with PEG5 offering a unique 'shock absorber' capacity that can accommodate specific protein surface topographies.

PROTAC Linker Ternary Complex Conformational Entropy

PEG5 Carboxylic Acid Exhibits High DMSO Solubility for Facile Conjugation Workflows

The hydrophilic nature of the PEG chain imparts excellent solubility in polar aprotic solvents, which is critical for efficient bioconjugation reactions. 2,5,8,11,14-Pentaoxahexadecan-16-oic acid (PEG5-COOH) demonstrates a DMSO solubility of 200 mg/mL with ultrasonication [1]. This high solubility is comparable to other short-chain PEG-acid linkers and facilitates the preparation of concentrated stock solutions for amide coupling reactions under standard conditions (EDC, DCC, HATU). This characteristic ensures the linker can be fully dissolved and homogeneously reacted with amine-containing biomolecules, reducing the risk of incomplete conjugation or precipitation during the synthesis of ADCs or PROTACs.

Bioconjugation Solubility PEG Linker

Optimal Application Scenarios for 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid Based on Empirical Evidence


PROTAC Linker Screening for Intermediate Conformational Reach and Activity Modulation

The direct IC50 comparison data (6.89 μM for PEG5 vs. 0.74 μM for PEG4 and 2.68 μM for PEG6 in the Retro-2 PROTAC series [1]) positions 2,5,8,11,14-Pentaoxahexadecan-16-oic acid as a critical probe in PROTAC linker length optimization. When screening for the optimal linker for a novel target, the PEG5 variant should be included alongside PEG4 and PEG6 to explore the full activity landscape. The distinct activity profile of PEG5—being less potent than the optimal PEG4—may be intentionally selected to achieve a desired level of target degradation, avoiding cytotoxicity associated with complete target ablation. This scenario is particularly relevant for targets where partial degradation is therapeutically beneficial or where PEG4-based PROTACs exhibit off-target degradation due to excessive linker flexibility.

ADC Payload Design Requiring Intermediate Hydrodynamic Radius and Spacer Length

For Antibody-Drug Conjugate (ADC) development, the molecular weight of the linker (266.29 g/mol) is a key design parameter. 2,5,8,11,14-Pentaoxahexadecan-16-oic acid provides a defined intermediate length between the shorter PEG4 (222.2 g/mol) and longer PEG6 (310.34 g/mol) [2][3]. This makes it the preferred choice when the goal is to spatially separate a hydrophobic payload from the antibody to prevent aggregation, while maintaining a compact overall conjugate size for efficient tumor penetration. The PEG5 linker offers a 'Goldilocks' solution for payloads that are too large or hydrophobic for a PEG4 spacer but where a PEG6 spacer would add unnecessary bulk that might hinder cellular uptake or increase renal clearance.

Synthesis of Non-Cleavable ADC Linkers with Defined Stoichiometry and High Conjugation Efficiency

As a monodisperse, non-cleavable linker, 2,5,8,11,14-Pentaoxahexadecan-16-oic acid is specifically employed in ADC synthesis where a stable amide bond is desired, and the linker must not be cleaved in circulation or the endosome. Its terminal carboxylic acid enables efficient coupling to amine groups on the antibody or cytotoxic payload using standard carbodiimide chemistry . The high DMSO solubility (200 mg/mL) [4] facilitates the preparation of concentrated stock solutions, ensuring quantitative conjugation and minimizing side reactions. This is essential for manufacturing ADCs with precise drug-to-antibody ratios (DAR) and reproducible batch-to-batch consistency, a critical quality attribute for preclinical development.

PEGylation of Small Molecules or Peptides to Modulate Solubility and Immunogenicity

The hydrophilic PEG5 chain of this compound is used to modify small molecule drugs or therapeutic peptides to enhance their aqueous solubility and reduce immunogenicity. The intermediate length of the PEG5 spacer (5 ethylene glycol units) offers a compromise: it provides a substantial increase in hydrophilicity compared to PEG4, but avoids the potential for accelerated blood clearance (ABC) or increased viscosity associated with higher molecular weight PEG polymers. This makes it a valuable building block for creating novel drug conjugates with improved pharmacokinetic properties without the drawbacks of longer PEG chains, as supported by general principles of PEGylation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.